molecular formula C17H24ClNO3 B2770728 1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide CAS No. 1334375-12-0

1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide

Cat. No.: B2770728
CAS No.: 1334375-12-0
M. Wt: 325.83
InChI Key: SJXFHHBJKOAXCG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C17H24ClNO3 and its molecular weight is 325.83. The purity is usually 95%.
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Biological Activity

1-(4-Chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide, identified by its CAS number 1334375-12-0, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H24_{24}ClNO3_{3}
  • Molecular Weight : 325.8 g/mol
  • Structure : The compound features a cyclopentane core substituted with a 4-chlorophenyl group and a hydroxy-methoxy side chain, which may influence its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antibacterial Activity
  • Enzyme Inhibition
  • Anticancer Properties

Antibacterial Activity

Studies have shown that derivatives of compounds similar to this compound possess moderate to strong antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Compounds with similar structures have demonstrated strong inhibitory activity against urease, suggesting potential applications in treating conditions like kidney stones .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antibacterial Screening :
    • A study evaluated various synthesized compounds for their antibacterial efficacy. Compounds structurally related to this compound exhibited varying degrees of activity against multiple bacterial strains .
  • Enzyme Inhibition Studies :
    • Another research focused on the enzyme inhibitory properties of related compounds, revealing strong inhibition against urease and AChE. This suggests that modifications leading to similar structures may enhance enzyme binding affinity .
  • Anticancer Activity :
    • Investigations into the anticancer properties of compounds targeting p53 showed that modifications could lead to increased efficacy in inducing apoptosis in tumor cells. While direct studies on the target compound are scarce, parallels can be drawn from these findings .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3/c1-16(21,12-22-2)11-19-15(20)17(9-3-4-10-17)13-5-7-14(18)8-6-13/h5-8,21H,3-4,9-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXFHHBJKOAXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.